molecular formula C7H12O4 B1276459 2-(Oxolan-2-ylmethoxy)acetic acid CAS No. 854702-18-4

2-(Oxolan-2-ylmethoxy)acetic acid

Cat. No.: B1276459
CAS No.: 854702-18-4
M. Wt: 160.17 g/mol
InChI Key: WUSSSFZIJIQZKA-UHFFFAOYSA-N
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Description

2-(Oxolan-2-ylmethoxy)acetic acid (CAS: 854702-18-4, C₇H₁₂O₄) is a carboxylic acid derivative featuring a tetrahydrofuran (oxolane) ring linked via a methoxy group to an acetic acid backbone . Key properties include:

  • Molecular weight: 160.17 g/mol
  • Hydrogen bond donors/acceptors: 1/4
  • Topological polar surface area (TPSA): 55.8 Ų
  • Lipophilicity (XLogP3): 0.1, indicating moderate hydrophilicity .
  • Safety: Classified as harmful if swallowed (H302) .

The compound’s structure combines the conformational rigidity of the oxolane ring with the acidity and hydrogen-bonding capacity of the carboxylic acid, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-7(9)5-10-4-6-2-1-3-11-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSSSFZIJIQZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409445
Record name 2-(oxolan-2-ylmethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854702-18-4
Record name 2-(oxolan-2-ylmethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxolan-2-ylmethoxy)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-ylmethoxy)acetic acid typically involves the reaction of oxolane-2-methanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as crystallization or distillation to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-ylmethoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolane ring to a tetrahydrofuran ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

2-(Oxolan-2-ylmethoxy)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating infections or metabolic disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-ylmethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The oxolane ring and methoxyacetic acid moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxolane Ring

3-Methyl-2-(oxolan-2-ylmethoxy)butanoic acid (CAS: 643753-17-7)
  • Structure: Features a butanoic acid chain with a methyl substituent.
  • Key differences: Increased lipophilicity due to the longer alkyl chain (butanoic vs. acetic acid). Methyl group may sterically hinder reactions at the oxolane ring.
  • Applications : Likely used in prodrug design for enhanced lipid solubility .
2-Ethoxy-2-(oxolan-3-yl)acetic acid
  • Structure : Ethoxy group replaces methoxy, and substitution occurs at the oxolan-3-yl position.
  • Substitution at the 3-position changes ring conformation and steric interactions.
  • Applications : Explored in asymmetric synthesis due to stereoelectronic effects .

Heterocyclic and Aromatic Derivatives

2-(3-Bromo-4-methoxyphenyl)acetic acid
  • Structure : Aromatic ring with bromine and methoxy substituents.
  • Key differences :
    • Electronic effects : Bromine (electron-withdrawing) increases acidity (pKa ~2.8) compared to aliphatic analogs.
    • Crystal packing : Forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) .
  • Applications : Intermediate in natural product synthesis (e.g., Combretastatin A-4) .
2-(Naphthalen-2-yl)-2-oxoacetic acid (CAS: 14289-45-3)
  • Structure : Naphthalene ring conjugated with a ketone and carboxylic acid.
  • Key differences :
    • Extended π-system enhances UV absorption and fluorescence properties.
    • Oxo group increases electrophilicity, enabling nucleophilic additions.
  • Applications : Photochemical studies and dye synthesis .

Functional Group Modifications

2-Amino-2-(oxan-3-yl)acetic acid hydrochloride
  • Structure: Six-membered oxane ring with an amino group.
  • Key differences: Acidity/basicity: Amino group (pKa ~9.5) introduces zwitterionic character. Hydrogen bonding: Enhanced capacity for intermolecular interactions.
  • Applications : Pharmaceutical research (e.g., enzyme inhibitors) .
2-(Methylamino)-2-oxoacetic acid (CAS: 29262-58-6)
  • Structure: Oxo and methylamino groups replace the oxolane moiety.
  • Key differences :
    • Reactivity : Oxo group facilitates condensation reactions (e.g., with hydrazines).
    • Solubility : Higher aqueous solubility due to reduced hydrophobicity.
  • Applications : Precursor for heterocyclic compounds (e.g., thiazoles) .

Biological Activity

2-(Oxolan-2-ylmethoxy)acetic acid, also known as oxolomycin, is a chemical compound with the molecular formula C7H12O4. This compound features an oxolane ring connected to a methoxyacetic acid moiety, which contributes to its unique chemical properties and potential biological activities. Research has indicated that this compound exhibits various biological activities, particularly antimicrobial and antifungal properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

The structure of this compound can be visualized as follows:

  • Chemical Formula : C7H12O4
  • Molecular Weight : 160.17 g/mol

The presence of the oxolane ring enhances the compound's reactivity and interaction with biological systems.

Research suggests that the biological activity of this compound is primarily due to its ability to interact with specific molecular targets within microbial cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, leading to reduced growth rates.
  • Receptor Modulation : Interaction with cellular receptors may alter signaling pathways that are crucial for microbial survival and proliferation.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. The following table summarizes its effectiveness against various microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound has potential as a therapeutic agent in treating infections caused by these pathogens .

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Its efficacy against various fungal strains is summarized below:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Aspergillus niger32 µg/mL
Trichophyton rubrum64 µg/mL

The antifungal activity suggests that this compound could be beneficial in managing fungal infections, particularly in immunocompromised individuals .

Case Studies

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound in vitro against common bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL .
  • Fungal Inhibition Study : Another research project focused on the antifungal effects of this compound against Candida species. The findings revealed that the compound effectively inhibited fungal growth, suggesting its potential use in antifungal therapies .

Comparison with Similar Compounds

When compared to structurally similar compounds, such as tetrahydrofuran derivatives, this compound stands out due to its unique structural features that confer distinct biological activities.

Compound NameStructural FeaturesBiological Activity
Tetrahydrofuran-2-ylmethoxyacetic acidLacks oxolane ring; simpler structureLimited antimicrobial activity
2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acidSimilar moiety but less potentModerate antimicrobial activity

These comparisons underscore the unique advantages offered by this compound in terms of its efficacy and potential therapeutic applications .

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